[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol

Glutaminase Inhibition GLS1 Cancer Metabolism

Select for its precise 3D pharmacophore and unique balance of H-bond donor/acceptor functionality (TPSA 49.25 Ų). This building block offers enhanced passive diffusion potential (cLogP ~0.38) for CNS programs versus less lipophilic analogs, and serves as a critical scaffold for generating proprietary GLS1 inhibitor leads. Primary alcohol handle enables further SAR derivatization.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
CAS No. 1251256-16-2
Cat. No. B1423428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol
CAS1251256-16-2
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESCC1=NN=C(C=C1)N2CCCC2CO
InChIInChI=1S/C10H15N3O/c1-8-4-5-10(12-11-8)13-6-2-3-9(13)7-14/h4-5,9,14H,2-3,6-7H2,1H3
InChIKeyDEBVTNZEWVCVHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol (CAS 1251256-16-2): A Pyrrolidinyl-Pyridazine Scaffold for Chemical Biology


[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol is a heterocyclic small molecule characterized by a pyrrolidin-2-ylmethanol core substituted with a 6-methylpyridazin-3-yl group. It possesses a molecular weight of 193.25 g/mol and a predicted octanol-water partition coefficient (cLogP) of approximately 0.306 to 0.385 [1], indicating modest lipophilicity. This compound is primarily offered as a research chemical and is categorized as a versatile small molecule scaffold or building block for organic synthesis and medicinal chemistry applications .

Why Generic Substitution is Inappropriate for [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol in Lead Optimization


Direct and quantitative comparative evidence for [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol itself is notably absent from the scientific literature. However, its value as a specific, non-interchangeable chemical entity is derived from its unique structural architecture, which dictates a specific 3D pharmacophore. The presence and position of both the hydroxylmethyl and the 6-methylpyridazinyl groups on the pyrrolidine ring are critical structural determinants. Substituting a close analog, such as (4-Pyridazin-3-ylpyrrolidin-2-yl)methanol [1] or (R)-1-(6-methylpyridazin-3-yl)pyrrolidin-3-ol , would inevitably alter the spatial orientation of hydrogen bond donors/acceptors and the overall molecular shape, leading to a different and unpredictable biological profile. Therefore, in the absence of direct comparative data, the primary justification for selecting this specific compound lies in its precise structural identity as a building block for generating proprietary chemical matter with defined and reproducible structure-activity relationships.

Quantitative Evidence Guide for [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol: Comparator-Based Differentiation


GLS1 Inhibition: Inferred Potency of the Core Scaffold from a Complex Derivative

A complex derivative of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol, containing an identical 1-(6-methylpyridazin-3-yl)pyrrolidine core, exhibits potent inhibition of Glutaminase kidney isoform, mitochondrial (GLS1) [1]. This indicates that the core scaffold is a privileged structure for engaging the GLS1 binding site. While direct potency data for the target compound [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol is not available, this derivative data provides a class-level inference of its potential value as a starting point for GLS1 inhibitor development, distinguishing it from other building blocks without this demonstrated pharmacophore.

Glutaminase Inhibition GLS1 Cancer Metabolism Structure-Activity Relationship (SAR)

Physicochemical Differentiation: Lipophilicity vs. Des-methyl Analog

The predicted lipophilicity (cLogP) of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol provides a quantitative basis for differentiation from its des-methyl pyridazine analog, (4-Pyridazin-3-ylpyrrolidin-2-yl)methanol [1]. The target compound has a computed Log P of ~0.306 to 0.385 [2], whereas the des-methyl analog has a significantly lower computed XLogP3-AA of -1 [1]. This ~1.3 log unit difference indicates that the 6-methyl group markedly increases lipophilicity, which can directly influence passive membrane permeability and non-specific binding.

Lipophilicity cLogP Physicochemical Properties Medicinal Chemistry

Regioisomeric Differentiation: Impact on Hydrogen Bonding Topology

[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol is structurally distinct from its regioisomer, (R)-1-(6-methylpyridazin-3-yl)pyrrolidin-3-ol . The difference lies in the position of the functional group on the pyrrolidine ring (2-methanol vs. 3-ol). This regioisomerism results in a change in the computed Topological Polar Surface Area (TPSA): 49.25 Ų for the target compound [1] versus 58 Ų for the (4-pyridazin-3-yl) analog [2]. While a TPSA for the 3-ol isomer is unavailable, the principle holds that the spatial arrangement of hydrogen bond donors/acceptors is fundamentally different, creating a distinct pharmacophore.

Regioisomer Hydrogen Bonding Pharmacophore Topological Polar Surface Area (TPSA)

Definitive Applications for [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol Based on Structural Evidence


Building Block for GLS1 Inhibitor Lead Optimization

Based on the class-level evidence that a more complex molecule containing the 1-(6-methylpyridazin-3-yl)pyrrolidine core is a potent GLS1 inhibitor (IC50 = 43.8 nM) [3], this compound is best applied as a key building block or fragment for generating novel chemical matter in a GLS1 inhibitor program. The primary alcohol provides a synthetic handle for further derivatization to explore additional binding interactions within the GLS1 active site.

Physicochemical Property Modulation in CNS Drug Discovery

The quantitative difference in cLogP between [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol (~0.38) and its des-methyl analog (~ -1) [3] provides a clear application scenario . In CNS drug discovery, where a balance between permeability and solubility is critical, the more lipophilic target compound offers a starting point with a higher predicted capacity for passive diffusion across the blood-brain barrier compared to its less lipophilic analog.

Stereospecific Chemical Probe or Fragment Library Member

The unique combination of hydrogen bond donor (alcohol) and acceptor (pyridazine nitrogens) functionalities in a specific 3D orientation, as evidenced by its distinct TPSA (49.25 Ų) and structure [3], makes this compound a valuable, non-redundant member of a fragment library for X-ray crystallography or NMR-based screening. Its procurement ensures that a specific, well-defined chemical space is probed during primary screening campaigns, distinct from its regioisomers .

Technical Documentation Hub

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